5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the chlorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Exhibits antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-4,6,9,12H,5H2 |
InChI Key |
JKNBZVGDCRJVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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